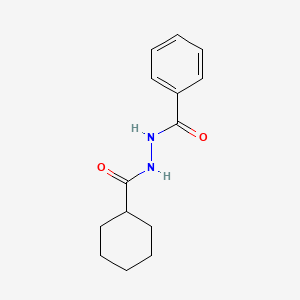![molecular formula C16H14N4O2S B12166884 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12166884.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide is a complex organic compound that features a benzoxazole ring, a pyridine ring, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzoxazole ring.
Formation of Pyridine Derivative: The pyridine ring is synthesized separately, often through condensation reactions involving aldehydes and ammonia or amines.
Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl intermediate with the pyridine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzoxazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzoxazole and pyridine derivatives
科学研究应用
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzoxazole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- N-(1-pyridin-3-ylethylideneamino)acetamide
- 2-(1,3-benzoxazol-2-ylthio)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both benzoxazole and pyridine rings, along with the sulfanyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C16H14N4O2S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-11(12-5-4-8-17-9-12)19-20-15(21)10-23-16-18-13-6-2-3-7-14(13)22-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
InChI 键 |
GDQYMMRNNGEMIP-YBFXNURJSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CN=CC=C3 |
规范 SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B12166809.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B12166822.png)

![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12166831.png)

![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B12166846.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12166851.png)
![4-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}benzamide](/img/structure/B12166855.png)
![ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12166860.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12166867.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12166892.png)

